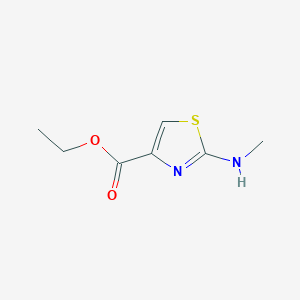
Methyl 3-methoxypyrazine-2-carboxylate
Overview
Description
“Methyl 3-methoxypyrazine-2-carboxylate” is a chemical compound with the CAS Number: 40155-20-2 . It has a molecular weight of 168.15 and its IUPAC name is methyl 3-methoxy-2-pyrazinecarboxylate . It is a yellow to brown solid at room temperature .
Molecular Structure Analysis
The InChI code for “Methyl 3-methoxypyrazine-2-carboxylate” is 1S/C7H8N2O3/c1-11-6-5 (7 (10)12-2)8-3-4-9-6/h3-4H,1-2H3 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
“Methyl 3-methoxypyrazine-2-carboxylate” is a yellow to brown solid at room temperature . It has a molecular weight of 168.15 and its linear formula is C7H8N2O3 .Scientific Research Applications
Chemical Properties and Identification
“Methyl 3-methoxypyrazine-2-carboxylate” is a chemical compound with the CAS Number: 40155-20-2. It has a molecular weight of 168.15 and its molecular formula is C7H8N2O3 . It is typically a yellow to brown solid and is stored at room temperature .
Use in Pharmaceutical Research
While specific applications of “Methyl 3-methoxypyrazine-2-carboxylate” are not readily available, related compounds have been extensively studied for their potential in pharmaceutical applications. For instance, pyrrolopyrazine derivatives, which contain pyrrole and pyrazine rings like our compound, have shown a wide range of biological activities. These include antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .
Role in Drug Discovery
The structure of pyrrolopyrazine, which is similar to “Methyl 3-methoxypyrazine-2-carboxylate”, is an attractive scaffold for drug discovery research . This suggests that “Methyl 3-methoxypyrazine-2-carboxylate” could potentially be used as a starting point for the synthesis of new drugs.
Potential Anti-Inflammatory Agents
There is evidence that structurally related molecules have been synthesized as potential anti-inflammatory agents . This suggests that “Methyl 3-methoxypyrazine-2-carboxylate” could potentially be explored for similar applications.
Use as an Intermediate in Pharmaceutical Products
“Methyl-3-aminothiophene-2-carboxylate”, a compound structurally similar to “Methyl 3-methoxypyrazine-2-carboxylate”, is a significantly important intermediate in pharmaceutical products such as anti-hypertensives, antitumors, anti-HIV-1 integrase, human cytomegalovirus inhibitors, hepatitis C virus inhibitors, Xa factor inhibitors, antineoplastic PAK4 activase inhibitors, phosphatidylinositol 3-kinase PI3K inhibitors, and antithrombotic activity drugs . This suggests that “Methyl 3-methoxypyrazine-2-carboxylate” could potentially be used as an intermediate in the synthesis of similar pharmaceutical products.
Safety and Hazards
“Methyl 3-methoxypyrazine-2-carboxylate” is associated with some safety hazards. The safety information pictograms indicate an exclamation mark . The signal word is “Warning” and the hazard statements include H302 . Precautionary statements include P264, P270, P301+P312, and P330 .
Relevant Papers There are several peer-reviewed papers related to “Methyl 3-methoxypyrazine-2-carboxylate” available at Sigma-Aldrich . These papers could provide more detailed and specific information about the compound.
properties
IUPAC Name |
methyl 3-methoxypyrazine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O3/c1-11-6-5(7(10)12-2)8-3-4-9-6/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAXUMIZPUZBBHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CN=C1C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10613504 | |
| Record name | Methyl 3-methoxypyrazine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10613504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-methoxypyrazine-2-carboxylate | |
CAS RN |
40155-20-2 | |
| Record name | Methyl 3-methoxypyrazine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10613504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1-Azabicyclo[3.3.1]nonan-4-ol](/img/structure/B1612115.png)


![Imidazo[1,2-a]pyridin-8-amine dihydrochloride](/img/structure/B1612120.png)




